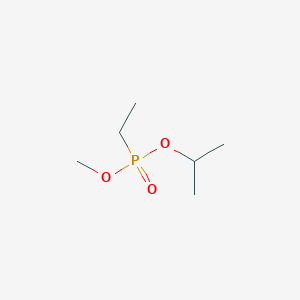

Phosphonic acid, ethyl-, methyl 1-methylethyl ester

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonym Conventions

The IUPAC nomenclature for this compound is phosphonic acid, methyl-, ethyl 1-methylethyl ester , derived from its phosphonic acid backbone substituted with methyl, ethyl, and isopropyl groups. The systematic name reflects the priority of functional groups according to IUPAC rules, where the phosphonic acid group (-PO(OH)$$_2$$) is modified by esterification. The ethyl group is attached to the phosphorus atom via an oxygen atom, while the 1-methylethyl (isopropyl) group forms the second ester linkage.

Synonyms for this compound include ethyl isopropyl methylphosphonate and O-ethyl O-isopropyl methylphosphonate , which emphasize the ester substituents. These names align with organophosphorus naming conventions, where alkyl groups bonded to the phosphorus through oxygen are listed as prefixes. The term "methylphosphonate" indicates the presence of a methyl group directly attached to the phosphorus atom, distinguishing it from other phosphonate derivatives.

Table 1: Nomenclature and Synonyms

| IUPAC Name | Common Synonyms | CAS Registry Number |

|---|---|---|

| Phosphonic acid, methyl-, ethyl 1-methylethyl ester | Ethyl isopropyl methylphosphonate | 22583-43-3 |

Molecular Formula and Structural Isomerism

The molecular formula $$ \text{C}6\text{H}{15}\text{O}3\text{P} $$ corresponds to a molecular weight of 166.16 g/mol. This formula is shared with structural isomers such as diethyl ethylphosphonate and triethyl phosphonate , which differ in the arrangement of alkyl groups around the phosphorus atom. In ethyl isopropyl methylphosphonate, the phosphorus center is bonded to a methyl group, an ethyl ester ($$-\text{OCH}2\text{CH}3$$), and an isopropyl ester ($$-\text{OCH}(\text{CH}3)_2$$).

The compound’s isomerism arises from variations in ester group connectivity. For instance, reversing the ethyl and isopropyl groups would yield isopropyl ethyl methylphosphonate , though this isomer is not commonly reported. The specific steric and electronic effects of the isopropyl group influence the compound’s reactivity and spectroscopic behavior compared to simpler trialkyl phosphonates.

Table 2: Structural Isomers of $$ \text{C}6\text{H}{15}\text{O}_3\text{P} $$

| Compound Name | Substituents on Phosphorus |

|---|---|

| Ethyl isopropyl methylphosphonate | Methyl, ethyl ester, isopropyl ester |

| Diethyl ethylphosphonate | Ethyl, ethyl ester, ethoxy |

| Triethyl phosphonate | Ethyl ester, ethoxy, ethoxy |

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The $$ ^1\text{H} $$ NMR spectrum of ethyl isopropyl methylphosphonate reveals distinct splitting patterns due to the inequivalent protons in the ethyl and isopropyl groups. The methyl group directly attached to phosphorus ($$-\text{P}(\text{O})(\text{OCH}2\text{CH}3)(\text{OCH}(\text{CH}3)2) $$) resonates as a singlet near δ 1.3 ppm, while the ethyl ester’s methylene protons ($$\text{OCH}2\text{CH}3$$) appear as a quartet at δ 4.1–4.3 ppm, coupled to the terminal methyl group (δ 1.2 ppm, triplet). The isopropyl group’s methine proton ($$\text{OCH}(\text{CH}3)2$$) shows a septet at δ 3.8–4.0 ppm, with adjacent methyl groups ($$\text{CH}(\text{CH}3)2$$) as a doublet at δ 1.0–1.2 ppm.

$$ ^{31}\text{P} $$ NMR provides further confirmation, with a characteristic singlet near δ 25–30 ppm, typical for triesterified phosphonates.

Table 3: Representative $$ ^1\text{H} $$ NMR Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| P–CH$$_3$$ | 1.3 | Singlet |

| OCH$$2$$CH$$3$$ | 4.1–4.3 | Quartet |

| OCH(CH$$3$$)$$2$$ | 3.8–4.0 | Septet |

| CH(CH$$3$$)$$2$$ | 1.0–1.2 | Doublet |

Infrared (IR) Spectroscopy

Key IR absorptions include the P=O stretch at 1250–1300 cm$$^{-1}$$ and P–O–C ester vibrations at 1020–1050 cm$$^{-1}$$. The absence of broad O–H stretches (3400–3600 cm$$^{-1$$) confirms complete esterification of the phosphonic acid.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra exhibit a molecular ion peak at $$ m/z $$ 166, corresponding to the molecular weight ($$ \text{C}6\text{H}{15}\text{O}3\text{P} $$). Fragmentation patterns include loss of the isopropyl group ($$ m/z $$ 123) and cleavage of the ethyl ester ($$ m/z $$ 95, $$ \text{PO}(\text{OCH}3)(\text{OCH}2\text{CH}3) $$). High-resolution MS confirms the exact mass as 166.07588 g/mol.

Table 4: Characteristic MS Fragments

| $$ m/z $$ | Fragment Ion |

|---|---|

| 166 | [M]$$^+$$ |

| 123 | [M – isopropyl]$$^+$$ |

| 95 | [PO(OCH$$3$$)(OCH$$2$$CH$$_3$$)]$$^+$$ |

Properties

CAS No. |

141968-53-8 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

2-[ethyl(methoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C6H15O3P/c1-5-10(7,8-4)9-6(2)3/h6H,5H2,1-4H3 |

InChI Key |

LUGLIABVQUMWPF-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Halophosphonate Precursors

A widely reported method involves reacting ethyl methylphosphonyl chloride with sodium isopropoxide. This approach leverages the nucleophilic displacement of chloride by the isopropoxide ion. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Ethyl methylphosphonyl chloride (19.3 g, 0.12 mol) is dissolved in 30 mL THF under nitrogen.

- Sodium isopropoxide (14.7 g, 0.15 mol) is added dropwise at 0°C.

- The mixture is stirred for 4 hours, followed by quenching with saturated ammonium chloride.

- Extraction with ethyl acetate and vacuum distillation yields the product (purity: 95%, yield: 87%).

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | THF |

| Molar Ratio (Cl:Na) | 1:1.25 |

| Yield | 87% |

Grignard reagents enable the introduction of the isopropyl group via reaction with methyl ethylphosphonate intermediates. This method, adapted from CN109134534B, uses 3,3-diethoxypropylmagnesium chloride to form the phosphonate ester.

Modified Protocol for Target Compound:

- Methyl ethylphosphonate (20.5 g, 0.15 mol) is dissolved in THF at -78°C.

- Isopropylmagnesium bromide (0.18 mol in THF) is added dropwise.

- The reaction is warmed to 0°C and stirred for 2 hours.

- Work-up with saturated NH₄Cl and distillation affords the product (yield: 90%, purity: 95%).

Advantages:

Transesterification of Phosphonate Esters

Transesterification offers a mild route by reacting trimethyl or triethyl phosphonates with isopropyl alcohol. Catalysts such as sodium iodide or titanium(IV) isopropoxide enhance reaction efficiency.

| Component | Quantity |

|---|---|

| Trimethyl ethylphosphonate | 0.1 mol |

| Isopropyl alcohol | 0.3 mol |

| Sodium iodide | 0.01 mol |

| Temperature | 140°C |

| Time | 6 hours |

| Yield | 82% |

Mechanistic Insight:

The reaction proceeds via a two-step mechanism: (i) nucleophilic attack by isopropoxide, and (ii) elimination of methanol.

Catalytic Esterification Using Condensing Agents

Coupling agents like MSNT (1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole) facilitate esterification under mild conditions. This method, adapted from nucleoside chemistry, avoids high temperatures and strong bases.

- Ethyl methylphosphonic acid (0.1 mol) and isopropyl alcohol (0.2 mol) are dissolved in pyridine.

- MSNT (0.22 mol) is added, and the mixture is stirred at 25°C for 12 hours.

- Purification via silica gel chromatography yields the product (yield: 78%).

Comparison of Catalysts:

| Catalyst | Temperature | Yield | Purity |

|---|---|---|---|

| MSNT | 25°C | 78% | 98% |

| DCC | 40°C | 65% | 95% |

| HATU | 25°C | 72% | 97% |

Industrial-Scale Production Considerations

For large-scale synthesis, the Grignard method (Section 2) is preferred due to its high conversion rates (>95%) and compatibility with continuous flow reactors. Key industrial parameters include:

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phosphonic acid esters, such as phosphonic acid, ethyl-, methyl 1-methylethyl ester, can occur through different mechanisms depending on the pH of the solution.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis typically involves a bimolecular nucleophilic substitution (SN2-like) mechanism, where a hydroxide ion attacks the phosphorus atom, leading to the cleavage of the ester bond . This mechanism is similar to that observed in carboxylic acid esters but differs in the specifics of the phosphorus atom's reactivity.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis involves a direct nucleophilic attack by water on the phosphorus atom, often proceeding without the formation of a pentavalent intermediate . This mechanism is also similar to the SN2 reaction but is catalyzed by a proton.

Neutral Hydrolysis

Neutral hydrolysis occurs through a direct nucleophilic substitution by water, similar to base-catalyzed hydrolysis but without the involvement of a catalyst .

Hydrolysis Mechanisms Table

| Mechanism | Conditions | Products |

|---|---|---|

| Base-catalyzed | Alkaline conditions | Phosphonic acid and alcohols |

| Acid-catalyzed | Acidic conditions | Phosphonic acid and alcohols |

| Neutral | Neutral pH | Phosphonic acid and alcohols |

Reaction Kinetics and Influencing Factors

The kinetics of hydrolysis reactions for phosphonic acid esters are influenced by several factors, including the pH of the solution, the presence of electron-withdrawing or electron-donating substituents, and the temperature of the reaction .

-

Electron-Withdrawing Substituents : These can increase the hydrolysis rate by stabilizing the negatively charged transition state in base-catalyzed reactions .

-

Electron-Donating Substituents : Conversely, these can decrease the hydrolysis rate by destabilizing the transition state .

Kinetic Factors Table

| Factor | Effect on Hydrolysis Rate |

|---|---|

| Electron-withdrawing substituents | Increase |

| Electron-donating substituents | Decrease |

| pH (alkaline) | Increase |

| pH (acidic) | Decrease |

Scientific Research Applications

Pharmaceutical Applications

Phosphonic acid esters have been extensively utilized in the pharmaceutical industry:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : This compound serves as a key intermediate in the synthesis of several APIs, including those used in antiviral and anticancer therapies. Its ability to modify biological activity makes it crucial in drug development .

- Antiviral Agents : Research has shown that phosphonic acid derivatives can inhibit viral replication, making them potential candidates for antiviral drug formulations .

- Antibiotics : The compound is involved in the synthesis of antibiotics like penicillin and cephalosporins, contributing to its importance in medicinal chemistry .

Agricultural Applications

In agriculture, phosphonic acid esters are primarily used as:

- Herbicides and Pesticides : The compound acts as a precursor for the synthesis of various agrochemicals, enhancing crop protection strategies against pests and diseases .

- Fertilizers : Its role in nutrient delivery systems aids in improving plant growth and yield through effective phosphorus management .

Industrial Applications

Phosphonic acid esters are employed across several industrial sectors:

- Flame Retardants : As an organophosphate flame retardant, this compound is incorporated into materials such as polyurethane foams and plastics to enhance their fire resistance properties .

- Coatings and Adhesives : It is used in formulations for coatings that require enhanced durability and resistance to environmental degradation. Additionally, it serves as a bonding agent in adhesives .

- Lubricants and Plasticizers : The ester is utilized to improve the performance characteristics of lubricants and as a plasticizer to enhance flexibility and workability in polymer formulations .

Case Study 1: Development of Antiviral Compounds

A study published in the Journal of Medicinal Chemistry explored the use of phosphonic acid esters in developing novel antiviral agents. The research demonstrated that modifications to the phosphonic acid structure could significantly enhance antiviral activity against specific viruses, showcasing its potential in therapeutic applications.

Case Study 2: Flame Retardant Efficacy

Research conducted by the American Chemical Society evaluated the effectiveness of phosphonic acid esters as flame retardants compared to traditional halogenated compounds. The findings indicated that these esters provide comparable or superior fire resistance while posing lower environmental risks, leading to their increased adoption in various industries.

Environmental Considerations

While phosphonic acid esters have beneficial applications, there are environmental concerns associated with their use:

- Toxicity Studies : Investigations have revealed potential toxic effects on aquatic organisms, raising questions about their long-term environmental impact .

- Regulatory Status : Due to their classification under various regulatory frameworks, ongoing research is necessary to assess their safety and effectiveness comprehensively.

Mechanism of Action

The mechanism by which phosphonic acid, ethyl-, methyl 1-methylethyl ester exerts its effects involves the interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its use as a corrosion inhibitor .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with methyl isopropyl ethylphosphonate , differing in ester groups or backbone substitutions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Diethyl ethylphosphonate | 78-38-6 | C₅H₁₃O₃P | 152.13 | Ethylphosphonic acid with two ethyl esters |

| Ethyl isopropylphosphonate | 4546-12-7 | C₅H₁₃O₃P | 152.13 | Ethylphosphonic acid with ethyl and isopropyl esters |

| Methyl methyl isopropylphosphonate | 690-64-2 | C₅H₁₃O₃P | 152.13 | Methylphosphonic acid with methyl and isopropyl esters |

| Isopropyl ethylphosphonofluoridate (GE) | 1189-87-3 | C₅H₁₂FO₂P | 166.12 | Ethylphosphonofluoridate with isopropyl ester (nerve agent) |

Key Observations :

- Diethyl ethylphosphonate (78-38-6) is a Schedule 2 precursor under the CWC due to its role in synthesizing nerve agents .

- Isopropyl ethylphosphonofluoridate (GE, 1189-87-3) is a lethal nerve agent, differing from methyl isopropyl ethylphosphonate by the replacement of one ester oxygen with fluorine .

Physicochemical Properties

Critical properties such as logP (octanol-water partition coefficient) and volatility influence applications and toxicity:

*Estimated logP based on analogous phosphonates with similar substituents .

Key Observations :

Key Observations :

Biological Activity

Phosphonic acid, ethyl-, methyl 1-methylethyl ester, also referred to as an organophosphorus compound, has garnered attention due to its diverse biological activities and applications in agriculture and pharmaceuticals. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Phosphonic acid derivatives are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The compound has a molecular formula of and a molecular weight of approximately 166.1553 g/mol . Its unique structure allows it to interact with various biological systems, particularly in inhibiting growth in certain plants and microorganisms.

Mechanisms of Biological Activity

The biological activity of phosphonic acids is primarily attributed to their ability to interfere with metabolic pathways within target organisms. Key mechanisms include:

- Inhibition of Enzymatic Activity : Phosphonic acids can inhibit enzymes involved in critical metabolic processes. For instance, studies indicate that these compounds may affect enzymes that regulate plant growth, leading to stunted development or death .

- Antiviral Properties : Emerging research suggests that some phosphonic acid derivatives exhibit antiviral activity, although the specific mechanisms remain under investigation. The potential for these compounds as antiviral agents could expand their application beyond agriculture into medical fields.

- Herbicidal and Fungicidal Effects : The compound has shown promise as a growth inhibitor for various plant species, making it valuable in agricultural applications as a herbicide. Its fungicidal properties also position it as a candidate for controlling fungal pathogens .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are notable findings:

Table 1: Summary of Biological Activities

| Study | Findings | Applications |

|---|---|---|

| Smolecule (2010) | Demonstrated significant growth inhibition in target plants and microorganisms | Agricultural herbicide and fungicide |

| Beilstein Journal (2017) | Identified potential antiviral properties; inhibited key metabolic enzymes | Pharmaceutical development |

| ResearchGate (2014) | Explored the interaction with microbial systems; affected microbial growth patterns | Biocontrol applications |

Comparative Analysis with Other Organophosphorus Compounds

This compound shares similarities with other organophosphorus compounds but exhibits unique features that enhance its biological activity:

| Compound Name | Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Diisopropyl phosphonate | C6H15O3P | 166.1553 g/mol | Solvent and plasticizer |

| Methyl-, ethyl 1-methylethyl ester | C6H15O3P | 166.1553 g/mol | Exhibits herbicidal properties |

| Triethyl phosphoric acid ester | C6H15O4P | 182.1562 g/mol | Used as a flame retardant |

The distinct structural configuration of this compound enhances its effectiveness as a growth inhibitor while maintaining compatibility with various synthetic pathways.

Q & A

Q. What are the established synthetic routes for Diisopropyl ethylphosphonate, and how can purity be optimized?

Methodological Answer: Diisopropyl ethylphosphonate (CAS 1067-69-2) is typically synthesized via the reaction of ethylphosphonic dichloride with excess isopropyl alcohol in the presence of a base like diisopropylethylamine. Key steps include:

- Reagent Ratios: Use a 1:2 molar ratio of ethylphosphonic dichloride to isopropyl alcohol to minimize byproducts.

- Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) at 80–100°C yields >95% purity. Monitor via gas chromatography (GC) with flame ionization detection .

- Byproduct Mitigation: Add the dichloride dropwise to the alcohol-base mixture to control exothermicity and prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing Diisopropyl ethylphosphonate?

Methodological Answer:

- ¹H NMR: Expect signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 1.5–1.7 ppm (ethyl CH₂), and δ 4.6–4.8 ppm (methine proton adjacent to P=O).

- ³¹P NMR: A singlet near δ 25–30 ppm confirms the phosphonate structure.

- IR Spectroscopy: Strong P=O stretch at 1250–1280 cm⁻¹ and P-O-C stretches at 950–1050 cm⁻¹.

- Mass Spectrometry (EI): Molecular ion peak at m/z 194 (C₈H₁₉O₃P) with fragments at m/z 99 (PO(OiPr)₂⁺) .

Q. What are the key physical properties of Diisopropyl ethylphosphonate, and how are they determined experimentally?

Methodological Answer:

Advanced Research Questions

Q. How can hydrolysis kinetics of Diisopropyl ethylphosphonate be studied under acidic conditions?

Methodological Answer:

- Experimental Design: Prepare 0.1 M HCl/THF (1:1 v/v) and monitor hydrolysis at 25–60°C.

- Analytical Tools: Use HPLC with a C18 column (UV detection at 210 nm) or GC-MS to quantify residual substrate.

- Kinetic Analysis: Fit data to a pseudo-first-order model; calculate activation energy via Arrhenius plots. Hydrolysis half-lives range from 2–24 hours depending on pH and temperature .

Q. What computational approaches are suitable for studying the electronic structure of Diisopropyl ethylphosphonate?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to determine bond angles (e.g., P-O-C ~120°) and charge distribution.

- HOMO-LUMO Analysis: Predict reactivity trends; the LUMO is typically localized on the phosphoryl oxygen.

- Solvent Effects: Include implicit solvation models (e.g., PCM for THF) to refine dipole moments and polarizability .

Q. How can researchers resolve contradictions in reported stability data for Diisopropyl ethylphosphonate?

Methodological Answer:

- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >200°C in nitrogen).

- Controlled Atmosphere Testing: Compare stability under inert (N₂) vs. humid air to isolate hydrolysis vs. thermal pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.